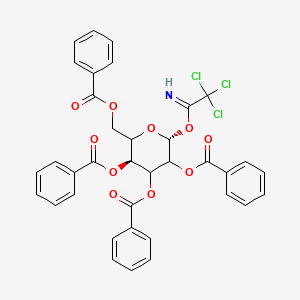

2,3,4,6-四-O-苯甲酰-α-D-半乳吡喃糖苷三氯乙酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 2,3,5,6-tetra-O-benzyl-β-D-galactofuranosyl trichloroacetimidate, involves glycosylation studies for constructing 1,2-cis α-linkages with various acceptors. These reactions are conducted at low temperatures using solvents like CH2Cl2, Et2O, and acetonitrile. The choice of solvent plays a significant role in the stereochemical outcome of the glycosylation, with CH2Cl2 favoring the α-D-configuration at -78°C. This insight into solvent influence is crucial for optimizing the synthesis of targeted glycosidic bonds using trichloroacetimidate donors (Gola, Tilve, & Gallo-Rodriguez, 2011).

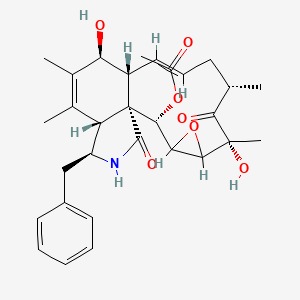

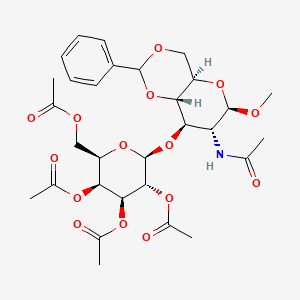

Molecular Structure Analysis

The molecular structure of derivatives related to 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate, such as 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl-(1→4)-1,2,6-tri-O-benzoyl-β-D-glucopyranose, has been elucidated through crystallography. These studies reveal the effects of O-benzoylation on bond lengths, bond angles, and torsion angles, showing that O-benzoylation exerts minimal effect on exo- and endocyclic C-C and endocyclic C-O bond lengths, but exocyclic C-O bonds involved in O-benzoylation are slightly lengthened. The conformation of O-benzoyl side chains is highly conserved, providing insights into the spatial arrangement of atoms within the molecule and its derivatives (Turney et al., 2019).

Chemical Reactions and Properties

The compound and its analogs are involved in various glycosylation reactions, demonstrating different reactivities and selectivities based on the structure of the glycosyl donor and acceptor. For example, the differential O-3/O-4 regioselectivity observed in glycosylation reactions highlights the compound's versatility in synthesizing complex oligosaccharides with precise structural configurations. These reactions are pivotal in the synthesis of polysaccharides and glycoconjugates with significant biological functions (Bohn et al., 2007).

科学研究应用

1. 糖肽的合成

2,3,4,6-四-O-苯甲酰-α-D-半乳吡喃糖苷三氯乙酰亚胺已被用于从蛋白多糖的碳水化合物-蛋白质连接区域合成糖肽。该化合物与各种二肽单元缩合以构建部分或完全糖基化的寡肽,这对于理解蛋白多糖结构非常重要 (S. Río, J. Beau, J. Jacquinet, 1991)。

2. 荞麦糖醇的合成

该化合物已被用于由 D-手性肌醇合成荞麦糖醇 A1 和 B1。这些对于理解荞麦糖醇的化学结构和生物功能非常重要 (M. B. Cid, F. Alfonso, M. Martín‐Lomas, 2004)。

3. 阿拉伯半乳聚糖的合成

2,3,4,6-四-O-苯甲酰-α-D-半乳吡喃糖苷三氯乙酰亚胺在合成具有 β-(1 → 6)-连接半乳吡喃糖骨架的阿拉伯半乳聚糖中发挥着重要作用。这种合成对于复杂碳水化合物结构的研究至关重要 (Aixiao Li, Ying Zeng, F. Kong, 2004)。

4. 异种移植超急性排斥的研究

该化学物质已被用于合成与异种移植超急性排斥相关的 α-半乳糖基二糖表位的二价糖苷。这对于开发预防异种移植中器官排斥的疗法至关重要 (Y. P. Lu, H. Li, M. Cai, Z. Li, 2001)。

5. α-D-葡萄糖和 α-D-半乳吡喃糖苷的合成

它已被应用于构建 α-D-半乳糖和 α-D-吡喃糖苷。这个过程对于探索碳水化合物化学及其生物学意义至关重要 (B. Wegmann, R. Schmidt, 1987)。

作用机制

Target of Action

It is known to be an important d-glucopyranose derivative used for glucosylations and other reactions .

Mode of Action

This compound is a selectively protected intermediate, where the anomeric 1-O-hydroxyl group is free . It has been used successfully as an intermediate for glucosylation couplings, where it was converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU . This imidate donor with no neighboring participating groups is commonly used for the selective formation of glucosides .

Biochemical Pathways

It is known to play a crucial role in the glucosylation process , which is a fundamental biochemical reaction involved in the synthesis and breakdown of various molecules.

Pharmacokinetics

It is soluble in chcl3 and insoluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

It is known to be used for the selective formation of glucosides , which are involved in various biological functions, including energy storage and signal transduction.

Action Environment

It is known to be stored in a freezer, under -20°c , suggesting that temperature could be a significant factor in maintaining its stability.

属性

IUPAC Name |

[(3S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26?,27-,28?,29?,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHFOWIANASXOK-MGPYILIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28Cl3NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)